Ethyl 2-(4-isobutylphenyl)propionate Ethyl 2-(4-isobutylphenyl)propionate
Brand Name: Vulcanchem
CAS No.: 41283-72-1
VCID: VC21092445
InChI: InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3
SMILES: CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

Ethyl 2-(4-isobutylphenyl)propionate

CAS No.: 41283-72-1

Cat. No.: VC21092445

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-isobutylphenyl)propionate - 41283-72-1

Specification

CAS No. 41283-72-1
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name ethyl 2-[4-(2-methylpropyl)phenyl]propanoate
Standard InChI InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3
Standard InChI Key HXTFUVWJFLDLJP-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C
Canonical SMILES CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(4-isobutylphenyl)propionate is an organic compound characterized by its ester functionality and aromatic structure. Its unique arrangement of functional groups contributes to its pharmaceutical importance and distinctive chemical behavior.

Molecular Identification

Ethyl 2-(4-isobutylphenyl)propionate is identified through various systematic nomenclature systems and identifiers used in chemical databases and research. The compound has a molecular formula of C15H22O2 with a molecular weight ranging from 234.33 to 234.34 g/mol . Its structure features an ethyl ester group attached to a propionic acid moiety, which is further connected to a para-substituted phenyl ring bearing an isobutyl group.

The compound is registered with the CAS number 41283-72-1 and is also identified in chemical databases through its unique InChI key HXTFUVWJFLDLJP-UHFFFAOYSA-N . Several synonyms are used in scientific literature to refer to this compound, including ethyl 2-[4-(2-methylpropyl)phenyl]propanoate, ibuprofen ethyl ester, and ethyl 2-(p-isobutylphenyl)propionate .

Structural Features

The chemical structure of ethyl 2-(4-isobutylphenyl)propionate consists of several key functional groups that define its reactivity and biological activity. The compound contains:

  • An aromatic ring (phenyl group) that serves as the core structure

  • An isobutyl (2-methylpropyl) substituent at the para position of the phenyl ring

  • A chiral carbon atom connected to a methyl group and a carboxylate ester

  • An ethyl ester group (ethoxycarbonyl) that can undergo hydrolysis

These structural elements collectively contribute to the compound's physical properties, chemical reactivity, and biological activity, making it an important derivative of ibuprofen with distinct characteristics.

Physical and Chemical Properties

The physical and chemical properties of ethyl 2-(4-isobutylphenyl)propionate determine its behavior in various environments and applications, particularly in pharmaceutical formulations and chemical reactions.

Physical Properties

Ethyl 2-(4-isobutylphenyl)propionate exists as a liquid at room temperature with specific physical characteristics that influence its handling and application. The compound has a boiling point of 105-107°C at 0.9 mmHg pressure, indicating its relatively high volatility under reduced pressure conditions . This property is particularly relevant for purification processes through distillation.

Table 1: Physical Properties of Ethyl 2-(4-isobutylphenyl)propionate

PropertyValueSource
Molecular Weight234.33-234.34 g/mol
Physical StateLiquid at room temperature
Boiling Point105-107°C @ 0.9 mmHg
AppearanceClear liquid

Chemical Reactivity

The chemical reactivity of ethyl 2-(4-isobutylphenyl)propionate is primarily governed by its ester functionality and the presence of a chiral center. The ester group is susceptible to hydrolysis under both chemical and enzymatic conditions, making it a suitable candidate for prodrug formulations and enzymatic resolutions .

The compound's reactivity is particularly important in the context of its pharmaceutical applications and metabolic fate. When administered, the ester linkage can be hydrolyzed by esterases to release the active moiety (ibuprofen), making it potentially useful as a prodrug with modified pharmacokinetic properties.

Synthesis and Production Methods

Ethyl 2-(4-isobutylphenyl)propionate can be synthesized through various methods, each offering different advantages in terms of yield, stereoselectivity, and practical feasibility.

Chemical Synthesis

The chemical synthesis of ethyl 2-(4-isobutylphenyl)propionate typically involves the esterification of ibuprofen or its derivatives with ethanol under appropriate catalytic conditions. This reaction follows standard esterification protocols, often utilizing acid catalysts to facilitate the formation of the ester bond between the carboxylic acid group of ibuprofen and the hydroxyl group of ethanol.

The general reaction can be represented as:

Ibuprofen + Ethanol → Ethyl 2-(4-isobutylphenyl)propionate + Water

The reaction conditions typically require careful control of temperature, catalyst concentration, and reactant ratios to optimize yield and minimize side reactions. The product is usually purified through distillation or chromatographic techniques to obtain the desired purity level.

Enzymatic and Microbial Methods

Enzymatic and microbial approaches offer stereoselectivity advantages compared to chemical methods, particularly for the production of enantiomerically pure forms of the compound.

Thermophilic Lipase Catalysis

Recent research has explored the use of thermophilic immobilized lipases, such as ELT from Rhodothermus marinus, for the enantioselective hydrolysis of ibuprofen ethyl ester. This approach offers advantages in terms of enzyme stability at higher temperatures and potential for reusability of the biocatalyst, making it attractive for industrial applications .

Table 2: Comparison of Synthesis Methods for Ethyl 2-(4-isobutylphenyl)propionate

Synthesis MethodAdvantagesLimitationsStereocontrolSource
Chemical EsterificationSimple, high yield, scalableLimited stereoselectivityPoor to moderate
Trichosporon cutaneum HydrolysisHigh stereospecificity (93-97% ee)Requires specific conditionsExcellent
Thermophilic Lipase (ELT)Reusable biocatalyst, thermostableRequires enzyme immobilizationGood to excellent

Biological Activity and Applications

Ethyl 2-(4-isobutylphenyl)propionate exhibits biological properties related to but distinct from its parent compound ibuprofen, offering potential applications in pharmaceutical research and development.

Pharmacological Properties

As a derivative of ibuprofen, ethyl 2-(4-isobutylphenyl)propionate exhibits anti-inflammatory, analgesic, and antipyretic properties, though potentially with modified bioavailability and pharmacokinetic profiles. Research has demonstrated that compounds with this structural framework can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory responses.

Pharmacokinetic studies indicate that ethyl 2-(4-isobutylphenyl)propionate possesses favorable absorption characteristics, with high gastrointestinal absorption and significant permeability across biological membranes. These properties make it potentially useful as a prodrug form of ibuprofen, offering modified onset and duration of action.

Research Applications and Current Developments

Ethyl 2-(4-isobutylphenyl)propionate continues to be an important compound in various research fields, particularly in pharmaceutical development, stereochemical studies, and enzyme technology.

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